molecular formula C19H31N3O2 B7038019 N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Cat. No.: B7038019
M. Wt: 333.5 g/mol
InChI Key: VBKBEECBSAVQGF-CVEARBPZSA-N
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Description

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a useful research compound. Its molecular formula is C19H31N3O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves multiple steps, including the formation of the core hexahydropyrrolizine ring, followed by the introduction of the cyclopentyl and piperidine moieties. A common approach involves cyclization reactions under controlled conditions, typically utilizing catalysts and specific reagents to achieve high yield and purity.

Industrial Production Methods: Industrial production methods emphasize efficiency and scalability. The process often involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize output. Continuous flow synthesis may be employed to enhance reaction kinetics and process control, ensuring consistent quality in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for further functionalization and modification of the compound, tailoring its properties for specific applications.

Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent selection, are carefully optimized to achieve desired outcomes.

Major Products: The major products formed from these reactions vary depending on the specific modifications introduced For instance, oxidation may yield hydroxylated derivatives, while reduction could produce simplified alkyl chains

Scientific Research Applications

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide finds extensive applications across various scientific disciplines:

Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure serves as a template for designing new ligands, catalysts, and materials with enhanced properties.

Biology: In biological research, it is explored for its potential as a molecular probe or a tool for studying biological pathways. Its interactions with biomolecules can provide insights into cellular mechanisms and protein functions.

Medicine: Medicinal chemistry leverages this compound for drug discovery and development. Its ability to modulate biological targets makes it a candidate for therapeutic agents in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry: Industrial applications include its use in material science for creating advanced polymers, coatings, and composites with improved mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves binding to specific molecular targets, such as enzymes, receptors, or ion channels. This interaction triggers a cascade of biochemical events, leading to the modulation of cellular pathways and physiological responses. The exact targets and pathways depend on the compound's specific application and its structural analogs.

Comparison with Similar Compounds

Similar compounds to N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide include other hexahydropyrrolizine derivatives and cyclic amides. Comparatively, this compound stands out due to its unique combination of the hexahydropyrrolizine core and the cyclopentyl and piperidine moieties, offering distinct chemical properties and biological activities.

List of Similar Compounds:

  • N-(piperidin-4-yl)-1,2,3,4-tetrahydropyridine-8-carboxamide

  • Cyclopentyl-hexahydropyrrolizine-carboxamide derivatives

  • N-(cyclopentylcarbonyl)-piperidine derivatives

This compound's distinctiveness lies in its specific molecular arrangement, which imparts unique reactivity and potential for diverse scientific applications.

Properties

IUPAC Name

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c23-17(21-10-2-1-3-11-21)15-6-7-16(14-15)20-18(24)19-8-4-12-22(19)13-5-9-19/h15-16H,1-14H2,(H,20,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBEECBSAVQGF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)NC(=O)C34CCCN3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CC[C@@H](C2)NC(=O)C34CCCN3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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